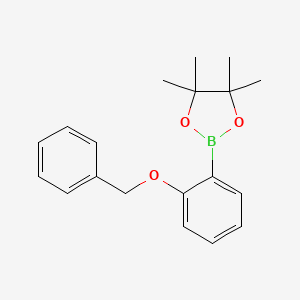

2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMQYMSYMNEKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393307 | |

| Record name | 2-[2-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027757-13-6 | |

| Record name | 2-[2-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Two-Step Synthesis via Boronic Acid Intermediate

Benzylation of 2-Hydroxyphenylboronic Acid

The synthesis begins with the introduction of the benzyloxy group to 2-hydroxyphenylboronic acid. This step typically employs benzyl bromide as the alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (60–80°C) to facilitate nucleophilic substitution. The benzyl group protects the phenolic oxygen, yielding 2-(benzyloxy)phenylboronic acid with high regioselectivity.

Key Considerations :

- Excess benzyl bromide ensures complete conversion of the phenolic hydroxyl group.

- Anhydrous conditions prevent hydrolysis of the boronic acid moiety.

- Purification via column chromatography (e.g., ethyl acetate/hexane) isolates the product in yields exceeding 85%.

Pinacol Esterification

The boronic acid intermediate is subsequently converted to its pinacol ester. This step involves refluxing 2-(benzyloxy)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane (CH₂Cl₂) under inert atmosphere. Anhydrous magnesium sulfate (MgSO₄) acts as a dehydrating agent, driving the equilibrium toward ester formation. The reaction mixture is stirred for 16–24 hours, followed by filtration and solvent evaporation. The crude product is purified via flash chromatography to afford the target compound in >90% yield.

Optimization Insights :

- Stoichiometric use of pinacol (1.05 equiv) minimizes side reactions.

- Prolonged reaction times (>20 hours) ensure complete cyclization of the dioxaborolane ring.

Table 1: Reaction Conditions for Two-Step Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Benzyl bromide, K₂CO₃, DMF | 80°C | 12 h | 85% | |

| 2 | Pinacol, MgSO₄, CH₂Cl₂ | RT | 24 h | 95% |

Direct Miyaura Borylation of 2-Bromo-1-(benzyloxy)benzene

An alternative one-pot strategy leverages palladium-catalyzed borylation of 2-bromo-1-(benzyloxy)benzene. This method utilizes bis(pinacolato)diboron (B₂Pin₂) as the boron source and a Pd(II) catalyst (e.g., PdCl₂) with a bidentate phosphine ligand (e.g., DPEPhos) to facilitate transmetalation. The reaction is conducted in ethanol under aerobic conditions, eliminating the need for stringent inert-atmosphere protocols.

Mechanistic Pathway :

- Oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate.

- Transmetalation with B₂Pin₂ transfers the boron moiety to the aryl group.

- Reductive elimination regenerates Pd(0), releasing the boronic ester.

Advantages :

- Operational simplicity and compatibility with air.

- Reduced purification steps due to high catalytic efficiency.

Table 2: Miyaura Borylation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | PdCl₂/DPEPhos (5 mol%) | |

| Solvent | Ethanol | |

| Temperature | 80°C | |

| Reaction Time | 3 h | |

| Yield | 79% |

Comparative Analysis of Synthetic Routes

Troubleshooting and Practical Considerations

化学反应分析

Types of Reactions

2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Conditions: Typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its ability to form stable complexes with carbonyl compounds enables its use in:

- Cross-coupling reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Borylation reactions : The compound can act as a borylating agent to introduce boron into organic molecules, facilitating further transformations.

Material Science

Due to its boron content and structural properties, this compound is explored in the development of:

- Polymeric materials : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Optoelectronic devices : Research indicates potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where boron compounds can improve charge transport properties.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are investigated for:

- Anticancer agents : Boron compounds have shown promising activity against various cancer cell lines. This specific compound may contribute to the development of targeted therapies.

- Enzyme inhibitors : The structural characteristics allow for interactions with biological targets, making it a candidate for drug development.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Use in Suzuki Coupling | Demonstrated high yields of biaryl products when coupled with aryl halides. |

| Study B | Material Properties | Enhanced mechanical strength and thermal stability when incorporated into polymer composites. |

| Study C | Anticancer Activity | Exhibited significant cytotoxicity against breast cancer cell lines, indicating potential as an anticancer agent. |

作用机制

The mechanism of action of 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Another organoboron compound used in Suzuki–Miyaura coupling but less stable than 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the benzyloxy group, affecting its reactivity and stability.

Uniqueness

2-(2-(Benzyloxy)

生物活性

2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1027757-13-6) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula: C19H23BO3

- Molecular Weight: 310.20 g/mol

- InChI Key: OYMQYMSYMNEKLI-UHFFFAOYSA-N

- PubChem ID: 3525007

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of the boron atom. Boron compounds are known for their role in enzyme inhibition and modulation of biochemical pathways.

Biological Activity Overview

Research indicates that this compound may exhibit antibacterial properties and potential in cancer therapy. The following sections detail specific findings related to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of boron-containing compounds against resistant bacterial strains. For instance:

- Inhibition of β-lactamases: Compounds similar to the dioxaborolane structure have shown effectiveness against various β-lactamases, which are enzymes that confer antibiotic resistance in bacteria .

- Activity against Gram-negative bacteria: Research has indicated that derivatives of boron compounds exhibit significant activity against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Cancer Therapeutics

The compound's structural features suggest potential applications in oncology:

- Enzyme Inhibition: The dioxaborolane structure may inhibit specific kinases involved in cancer cell proliferation. Compounds with similar frameworks have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

- Selectivity and Bioavailability: Studies on related compounds indicate promising selectivity for cancer cells with favorable pharmacokinetic profiles .

Case Studies

A few notable case studies illustrate the compound's biological activity:

- Study on Antibacterial Efficacy:

- Cancer Cell Proliferation Inhibition:

Summary of Biological Activities

常见问题

Q. Basic

- Inert environment : Store under argon in flame-sealed ampules or Schlenk flasks .

- Desiccants : Include silica gel or molecular sieves in storage containers to absorb moisture .

- Light avoidance : Protect from UV light to prevent photodegradation of the benzyloxy group .

How can computational modeling predict reactivity in novel reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate transition states for Suzuki-Miyaura coupling to identify steric/electronic effects of the benzyloxy group on reaction barriers .

- Molecular docking : Simulate interactions between the boronate and catalytic Pd centers to optimize ligand design .

- Solvent effects : Use COSMO-RS models to predict solubility and stability in polar/aprotic solvents .

How to analyze conflicting data on regioselectivity in electrophilic substitution reactions?

Q. Advanced

- Isotopic labeling : Use deuterated analogs to track substitution patterns (e.g., meta vs. para positions) .

- Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor product ratios via GC-MS .

- Crystallography : X-ray structures of intermediates (e.g., Pd complexes) reveal steric hindrance from the tetramethyl dioxaborolane .

What are the challenges in scaling up synthesis while maintaining yield?

Q. Advanced

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic borylation steps .

- Purification bottlenecks : Optimize column chromatography or switch to recrystallization (e.g., using hexane/EtOAc) for large-scale purity .

- Catalyst recycling : Immobilize Pd on silica or magnetic nanoparticles to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。